molecular formula C14H13ClN4O2S B2436139 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1396748-09-6

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2436139
CAS No.: 1396748-09-6
M. Wt: 336.79
InChI Key: VGXQFTIIXGXUGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylisoxazol-3-yl)acetamide” is a complex organic molecule. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and an isoxazole ring, another type of heterocycle . These types of structures are often found in pharmaceuticals and other biologically active compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Compounds with similar structures often have interesting optical properties .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of related compounds often involves intricate chemical transformations, aiming to introduce functional groups that can modulate biological activity. For instance, researchers have developed novel excitatory amino acid (EAA) receptor antagonists by modifying the isoxazole amino acid framework, leading to compounds with significant neuroprotective properties (Krogsgaard‐Larsen et al., 1991). Similarly, the crystal structures of certain acetamide derivatives have been elucidated, demonstrating complex 3-D arrays formed through diverse intermolecular interactions, which could inform drug design processes (Boechat et al., 2011).

Pharmacological Applications

Compounds structurally similar to the one have been synthesized and evaluated for their potential pharmacological activities. For example, a series of N‐aryl/aralkyl derivatives showed promising α‐glucosidase inhibitory potential, highlighting their potential as drug leads for treating diseases like diabetes (Iftikhar et al., 2019). Furthermore, derivatives have been investigated for their antitumor activities, with certain compounds displaying considerable efficacy against cancer cell lines, underscoring the therapeutic potential of such molecules (Nofal et al., 2014).

Mechanistic Insights and Molecular Docking Studies

Understanding the mechanisms of action at the molecular level is crucial for drug development. Spectroscopic and quantum mechanical studies, alongside molecular docking analyses, provide deep insights into how such compounds interact with biological targets. These studies can reveal the binding affinities and interactions of compounds with specific proteins, guiding the optimization of therapeutic agents for improved efficacy and selectivity (Mary et al., 2020).

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit tyrosinase , a key enzyme involved in melanin synthesis

Mode of Action

Based on the structure and the known activity of similar compounds, it may interact with its target enzyme, potentially inhibiting its activity . The exact mechanism of interaction and the resulting changes at the molecular level would require further investigation.

Result of Action

If it acts as a tyrosinase inhibitor, it could potentially reduce melanin production, leading to effects on skin pigmentation .

Properties

IUPAC Name

2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O2S/c1-8-6-11(18-21-8)16-12(20)7-19(2)14-17-13-9(15)4-3-5-10(13)22-14/h3-6H,7H2,1-2H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXQFTIIXGXUGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN(C)C2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.